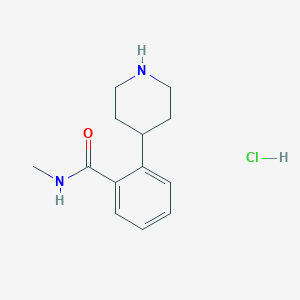
Clorhidrato de N-Metil-2-(piperidin-4-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with a molecular formula of C13H18N2O·HCl It is a derivative of benzamide, featuring a piperidine ring substituted at the nitrogen atom with a methyl group
Aplicaciones Científicas De Investigación
N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with theHypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
It’s known that hif-1α, a subunit of hif-1, can promote transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulate a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironments .
Biochemical Pathways
N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride may affect the HIF-1 pathway. Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P . Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .
Pharmacokinetics
Its molecular weight is 25476 , which is within the optimal range for oral bioavailability.
Result of Action
Similar compounds have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Análisis Bioquímico
Biochemical Properties
It has been found that similar compounds, such as N-(piperidine-4-yl) benzamide derivatives, have shown effects against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on the benzamide ring increased the cytotoxicity of these derivatives .
Cellular Effects
Similar compounds have been found to have an effect on cancer cells
Molecular Mechanism
Similar compounds have been found to bind to ctDNA via intercalation
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
N-Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Amidation: The methylated piperidine is then reacted with benzoyl chloride to form N-Methyl-2-(piperidin-4-yl)benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-(piperidin-4-yl)benzamide hydrochloride: Similar structure but with different substitution patterns on the benzamide ring.
N-Benzyl-4-(piperidin-4-yl)benzamide hydrochloride: Contains a benzyl group instead of a methyl group on the nitrogen atom.
N-(2,6-Difluorobenzyl)piperidin-4-yl)benzamide: Features a difluorobenzyl group, offering different chemical properties and biological activities.
Uniqueness
N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-2-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-5-3-2-4-11(12)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIFSSVFWALEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
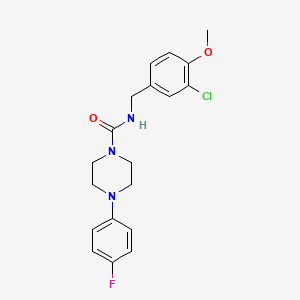
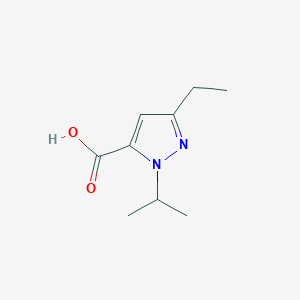
![1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457100.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2457102.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-(1-prop-2-ynylpiperidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2457103.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2457104.png)

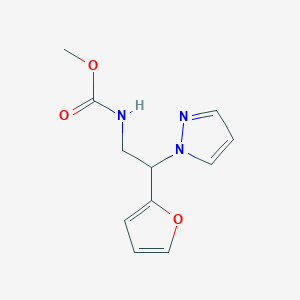
![2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2457108.png)
![1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2457109.png)
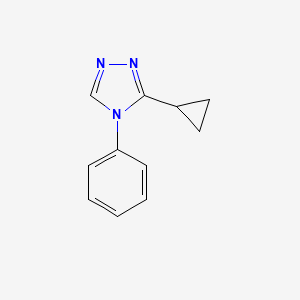
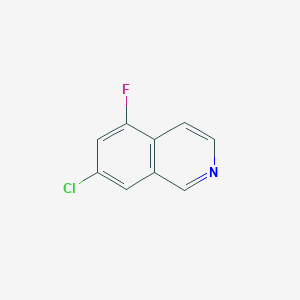
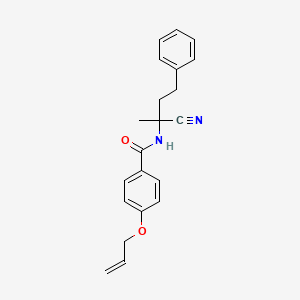
![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)
